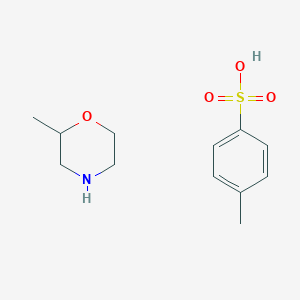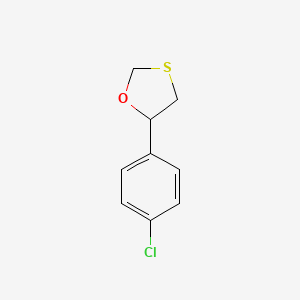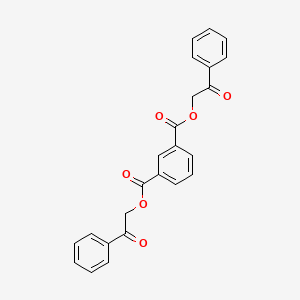
3-Phenylcyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylcyclopenta-2,4-dien-1-one is an organic compound that belongs to the class of cyclopentadienones It is characterized by a phenyl group attached to a cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylcyclopenta-2,4-dien-1-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone ring. For instance, the reaction between phenylacetylene and cyclopentadiene under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Phenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclopentanones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Cyclopentanones
Substitution: Various substituted phenylcyclopentadienones
Scientific Research Applications
3-Phenylcyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dendrimers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a ligand in organometallic chemistry.
Mechanism of Action
The mechanism of action of 3-Phenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with four phenyl groups.
Cyclopentadienone: The parent compound with no substituents.
Uniqueness
3-Phenylcyclopenta-2,4-dien-1-one is unique due to the presence of a single phenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentadienone derivatives. Its specific structure allows for selective reactions and applications in various fields.
Properties
CAS No. |
115373-99-4 |
|---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-phenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
WBBIKDRSWFPTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



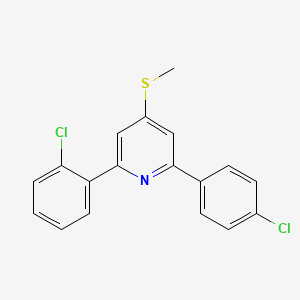
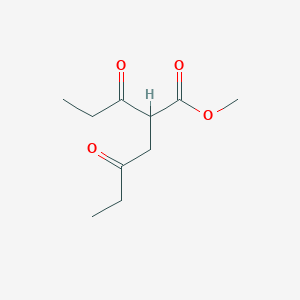
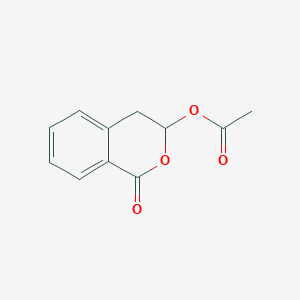
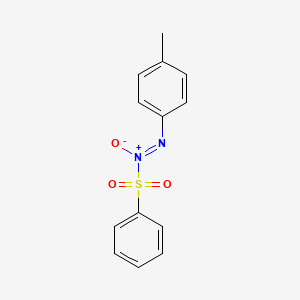
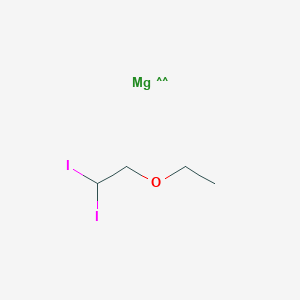
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)
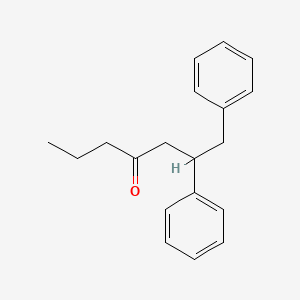
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
